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Grandiflorenicacid

Cat. No.: B1253053
M. Wt: 300.4 g/mol
InChI Key: RJIPNPHMQGDUBW-OPTDIUSFSA-N
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry involves the study of compounds produced by living organisms. Grandiflorenic acid fits squarely within this domain, being isolated from various plant species. It is recognized as a secondary metabolite, compounds often produced by plants that are not directly involved in their primary growth and development but can play roles in defense, signaling, or other interactions. The investigation of grandiflorenic acid contributes to the ongoing effort to identify, isolate, and characterize bioactive compounds from natural sources, exploring their potential applications and ecological significance.

Overview of Diterpenoid Compounds in Research

Grandiflorenic acid belongs to the class of diterpenoids. Diterpenoids are a large and diverse group of natural products composed of four isoprene (B109036) units, typically having a skeletal framework of 20 carbon atoms. ontosight.ai They are biosynthesized from geranylgeranyl pyrophosphate (GGPP). mdpi.com Research into diterpenoid compounds is extensive due to their wide distribution in nature and the broad spectrum of biological activities they exhibit. mdpi.com Kaurane (B74193) diterpenoids, a specific type of diterpene to which grandiflorenic acid belongs, have been identified in numerous medicinal plants and are associated with various biological effects. ufba.brnaturalproducts.net The study of grandiflorenic acid contributes to the understanding of the structural diversity and biological potential within the diterpenoid class, particularly the kaurane subtype.

Historical Perspectives and Foundational Research on Grandiflorenic Acid

Foundational research on grandiflorenic acid involved its isolation and structural elucidation from plant sources. Early studies reported its extraction from species such as Espeletia grandiflora. cdnsciencepub.com The chemical structure of grandiflorenic acid was determined to be (−)-kaura-9(11),16-dien-19-oic acid. cdnsciencepub.com Research in the early 1970s began to focus on plants containing grandiflorenic acid, such as Montanoa tomentosa, driven by their traditional medicinal uses, including uterotonic properties. researchgate.net Further investigations in the 1980s explored the effects of grandiflorenic acid on uterine contractility. chemfaces.com These early efforts laid the groundwork for subsequent, more detailed investigations into its chemical properties, distribution, and biological activities.

Grandiflorenic acid has been isolated from various plant species, highlighting its presence across different genera within the Asteraceae family and other plants. Some notable sources include:

Wedelia paludosa scielo.brscielo.br

Wedelia trilobata (Sphagneticola trilobata) researchgate.netresearchgate.netnih.govsigmaaldrich.com

Montanoa tomentosa researchgate.netresearchgate.net

Espeletia grandiflora cdnsciencepub.com

Siegesbeckia orientalis L. chemfaces.comsigmaaldrich.com

Quantitative studies have been conducted to determine the concentration of grandiflorenic acid in some of these sources. For instance, in aerial parts of Wedelia paludosa, the average concentration of grandiflorenic acid was found to be 0.32 ± 0.02%. scielo.brscielo.br This was notably lower than the concentration of kaurenoic acid (0.85 ± 0.08%) in the same plant. scielo.brscielo.br

Detailed research findings on grandiflorenic acid cover a range of biological activities:

Antiprotozoal Activity: Grandiflorenic acid has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, causing lysis of trypomastigote forms. scielo.brscielo.brresearchgate.netnih.gov Studies have shown that it can reduce the viability of trypomastigote forms and the number of intracellular amastigotes without exhibiting cytotoxicity in certain mammalian cell lines. researchgate.netnih.gov The mechanism of action against Trypanosoma cruzi appears to involve an apoptosis-like mechanism and the elimination of intracellular parasites via the TNF-α/ROS pathway. researchgate.netnih.gov Grandiflorenic acid has also shown in vitro antileishmanial activity against Leishmania amazonensis, affecting promastigote forms via an apoptosis-like mechanism and intracellular amastigote forms. nih.gov

Wound Healing Potential: Research indicates that grandiflorenic acid possesses wound healing properties. researchgate.netsigmaaldrich.comjddtonline.inforesearchgate.net Studies using Wedelia trilobata extracts containing grandiflorenic acid have shown fibroblast stimulation and inhibition of the inflammatory phase of wound healing. researchgate.netjddtonline.inforesearchgate.net In vitro studies using human fibroblast cells (BJ) demonstrated that grandiflorenic acid can increase cell viability and induce migration in scratch assays, as well as increase collagen content. researchgate.netresearchgate.net

Anticancer Activity: Grandiflorenic acid has shown promise as an anticancer agent in in vitro studies. researchgate.netsigmaaldrich.comchemicalbook.comnih.gov It has been reported to inhibit cell proliferation and reduce cell size in breast (MCF7), lung (A549), and liver (HuH7.5) tumor cell lines. researchgate.netsigmaaldrich.comchemicalbook.comnih.gov The mechanisms involved in the cytotoxicity against cancer cells appear to be related to the induction of apoptosis and autophagy, with oxidative stress playing a role in these processes. nih.gov

Other Biological Activities: Grandiflorenic acid has also been reported to exhibit antibacterial, anti-inflammatory, and antifertility properties. chemfaces.comsigmaaldrich.comchemicalbook.com Its effects on uterine motility have been studied, suggesting a potential influence on hormonal and adrenergic pathways. chemfaces.comsigmaaldrich.com

The chemical structure of grandiflorenic acid is characterized as an ent-kaurane diterpenoid with a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . naturalproducts.netsigmaaldrich.comchemicalbook.comnih.gov Its IUPAC name is (1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid. naturalproducts.netnih.gov The structure contains a tetracyclic core with a carboxylic acid functional group. naturalproducts.netcdnsciencepub.comresearchgate.netnih.gov X-ray crystallography has been utilized to determine the crystal structure of its methyl ester derivative, providing detailed information about its three-dimensional conformation. researchgate.net

Quantitative analysis of grandiflorenic acid in plant materials is often performed using techniques such as High-Performance Liquid Chromatography (HPLC). scielo.brscielo.br This method allows for the determination of the concentration of grandiflorenic acid in extracts. scielo.brscielo.br

Research has also explored the biotransformation of grandiflorenic acid. For example, incubation with Fusarium graminearum has been shown to convert grandiflorenic acid into a hydroxylated metabolite, 12α-hydroxygrandiflorenic acid. mdpi.com This highlights the potential for microbial transformation to produce derivatives of grandiflorenic acid.

Furthermore, grandiflorenic acid has been used as a starting material in the synthesis of other compounds, including the antibiotic platensimycin (B21506), demonstrating its utility in synthetic chemistry approaches inspired by natural products. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B1253053 Grandiflorenicacid

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,4S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

InChI

InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14-,15+,18+,19-,20+/m1/s1

InChI Key

RJIPNPHMQGDUBW-OPTDIUSFSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@H]1CC[C@@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O

Synonyms

grandiflorenic acid

Origin of Product

United States

Occurrence and Distribution in Botanical Systems

Primary Botanical Sources of Grandiflorenic acid

Grandiflorenic acid has been isolated from several botanical sources. Notable among these are plants belonging to the genus Wedelia and Sphagneticola, which are often treated synonymously. Other sources include species within the genera Siegesbeckia, Espeletia, Lupinus, and Smallanthus. sigmaaldrich.comnih.govwww.gob.pescielo.brscielo.org.mx

Wedelia trilobata (Sphagneticola trilobata) as a Model Organism

Wedelia trilobata, also known by the accepted scientific name Sphagneticola trilobata, is a significant source of grandiflorenic acid. sigmaaldrich.comresearchgate.netnih.govthaiscience.infojddtonline.infoscielo.brresearchgate.netufba.brfrontiersin.org This perennial creeping herb, native to South America, is widely recognized for containing this diterpene in different parts of the plant. researchgate.netthaiscience.info Studies on S. trilobata have frequently involved the isolation and investigation of grandiflorenic acid, making it a model organism for studying the compound's occurrence and potential activities. jddtonline.inforesearchgate.netchula.ac.th Grandiflorenic acid is considered one of the main kaurane (B74193) diterpenes found in Sphagneticola trilobata. researchgate.netnih.govresearchgate.net

Geographic and Ecological Distribution of Grandiflorenic acid-Producing Plants

Plants containing grandiflorenic acid, such as Sphagneticola trilobata, have a notable geographic distribution. S. trilobata is native to Mexico, Central America, and throughout the Caribbean, extending into tropical South America. thaiscience.info It is found in various habitats, including coastal regions, barren lands, forests, and can also occur as a weed in crops. scielo.br

Grandiflorenic acid has also been reported in species from the genus Espeletia, which are characteristic of high-altitude Andean grasslands (páramos). scielo.brusp.br The distribution of these Espeletia species across different páramo massifs and complexes contributes to the broader geographic occurrence of grandiflorenic acid, particularly in the Andean region. usp.br

The presence of grandiflorenic acid has also been noted in propolis collected by stingless bees in the Yucatan Peninsula, suggesting that the bees gather resins containing this compound from local flora. researchgate.net This indicates a distribution of grandiflorenic acid-producing plants in that region as well.

Intraspecies Variation and Environmental Influences on Grandiflorenic acid Content

The content of secondary metabolites, including grandiflorenic acid, in plants can be subject to intraspecies variation and influenced by environmental factors. Studies on various plant species have highlighted that genetic variability can lead to different chemotypes, affecting the composition and quantity of compounds produced. scielo.br

Environmental conditions such as temperature, season, light availability, and soil composition can influence the biosynthesis and accumulation of secondary metabolites in plants. scielo.br For instance, seasonal variations have been observed to affect the composition of essential oils in some plants, with factors like low temperature and precipitation potentially leading to higher yields of certain compounds. scielo.br While a study on Wedelia paludosa (a synonym for Sphagneticola trilobata) in Belo Horizonte, Brazil, found no significant seasonal variation in the content of grandiflorenic acid, this suggests that the influence of environmental factors can be species-specific or dependent on the particular growing conditions. scielo.br

Research on Espeletia species has revealed inter- and intraspecific metabolic variations related to their geographic origin, including country, páramo massifs, and local páramo complexes. usp.br This indicates that environmental and geographical factors play a role in shaping the metabolic profiles of these plants, which include diterpenes like grandiflorenic acid. scielo.brusp.brresearchgate.net Studies on Lupinus jaimehintoniana also indicated the presence of intraspecies variability in the concentration of certain compounds, although specific data for grandiflorenic acid variation within this species were not detailed in the provided text. researchgate.net

Detailed research findings on the precise impact of specific environmental parameters on grandiflorenic acid content within a single species are limited in the provided search results. However, the general principles of environmental influence on plant secondary metabolism suggest that such factors can contribute to variations in grandiflorenic acid levels observed in different populations or under different growing conditions.

Illustrative Data (Based on Search Results):

For example, a study on Wedelia paludosa in Belo Horizonte, Brazil, reported the average content of grandiflorenic acid in aerial parts. scielo.br

Plant PartCompoundAverage Content (% w/w)
Aerial partsGrandiflorenic acid0.32 ± 0.02

(Note: This table is based on data from a single study scielo.br and serves as an illustration of the type of quantitative data found.)

Another study on Zaluzania montagnifolia in Oaxaca, Mexico, provided relative endogenous levels of grandiflorenic acid in different plant structures. scielo.org.mx

Plant StructureCompoundRelative Endogenous Level (%)
Aerial structuresGrandiflorenic acid35.5
Underground structuresGrandiflorenic acidNot explicitly stated as 35.5%, but mentioned as one of the most abundant. scielo.org.mx

(Note: This table is based on data from a single study scielo.org.mx and presents relative levels, not absolute concentrations.)

These examples demonstrate that quantitative data regarding grandiflorenic acid occurrence in specific plant parts are available in the literature, although the extent of intraspecies variation and the impact of diverse environmental factors require further comprehensive studies.

Isolation and Purification Methodologies for Grandiflorenicacid

Extraction Techniques from Plant Biomass

Extraction is the initial step to liberate grandiflorenic acid from the plant material. This involves using suitable solvents to dissolve the target compound while leaving behind insoluble plant components. The efficiency of extraction is influenced by factors such as the choice of solvent, temperature, time, and particle size of the plant material. mdpi.com

Solvent-Based Extraction Approaches (e.g., ethanolic, ethyl acetate (B1210297) fractions)

Conventional solvent extraction is a widely used method for isolating bioactive compounds from plants. The principle relies on the differential solubility of compounds in various solvents. Ethanol (B145695) and ethyl acetate are common solvents employed in the extraction process. mdpi.com

For instance, an ethanolic extract of plant material can be prepared, followed by liquid-liquid partitioning with solvents of different polarities, such as ethyl acetate. researchgate.netresearchgate.net This process separates compounds based on their partitioning behavior between the immiscible phases. Grandiflorenic acid, being a diterpenoid, is often found in the less polar fractions, such as the ethyl acetate fraction, after initial extraction with a more polar solvent like ethanol or methanol. researchgate.netresearchgate.net Studies have shown that the choice of solvent significantly impacts the yield and composition of the extract, with solvents like ethanol and ethyl acetate being effective for extracting various phytochemicals. mdpi.commdpi.com

Advanced Extraction Protocols for Grandiflorenicacid

While traditional solvent extraction is effective, advanced techniques can offer improved efficiency, reduced solvent consumption, and higher yields. Although specific advanced protocols solely for grandiflorenic acid are not extensively detailed in the provided snippets, general advanced extraction methods applicable to bioactive compounds from plant biomass include ultrasound-assisted extraction (UAE) and pressurized solvent extraction (PSE), also known as accelerated solvent extraction (ASE). mdpi.comresearchgate.net

UAE utilizes ultrasonic waves to enhance the release of compounds from the plant matrix by disrupting cell walls and improving solvent penetration. mdpi.comresearchgate.net PSE employs high temperatures and pressures to increase the solubility and mass transfer of analytes, allowing for faster and more efficient extraction compared to conventional methods. researchgate.net These advanced techniques can be optimized by adjusting parameters such as solvent type, temperature, pressure, and extraction time to maximize the yield of target compounds like grandiflorenic acid. mdpi.comresearchgate.net

Chromatographic Separation Strategies for this compound

Following extraction, chromatographic techniques are essential for separating grandiflorenic acid from other co-extracted compounds and impurities. Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography Techniques (e.g., bioassay-guided fractionation)

Column chromatography is a fundamental technique used for the separation of compounds from complex mixtures. In the context of natural product isolation, column chromatography is often employed after initial extraction and liquid-liquid partitioning. mdpi.comresearchgate.netnih.govresearchgate.net

Bioassay-guided fractionation is a strategy where chromatographic separation is coupled with biological testing at each step to track and isolate the compound responsible for a particular biological activity. nih.govresearchgate.netmdpi.comnih.govbiorxiv.org If grandiflorenic acid is being isolated based on a specific bioactivity, fractions obtained from column chromatography are tested, and the active fractions are subjected to further separation. nih.govresearchgate.netmdpi.comnih.gov Various stationary phases, such as silica (B1680970) gel or reversed-phase materials, and different solvent systems as mobile phases can be used in column chromatography depending on the polarity of grandiflorenic acid and the co-occurring compounds. mdpi.comresearchgate.netnih.govresearchgate.netbiorxiv.org

Preparative High-Performance Liquid Chromatography for this compound Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used to purify larger quantities of a target compound after initial separation steps. ingenieria-analitica.combioanalytics.co.ilardena.commdpi.compharmagxp.comshimadzu.eu Unlike analytical HPLC, which focuses on identification and quantification, Prep-HPLC aims to isolate purified compounds for further use. bioanalytics.co.ilpharmagxp.com

Prep-HPLC systems utilize larger columns with larger particle sizes and higher flow rates compared to analytical systems, allowing for greater sample loading. bioanalytics.co.ilardena.com The separation is based on the principle of partitioning between a stationary phase and a mobile phase, similar to analytical HPLC, but on a larger scale. pharmagxp.com The mobile phase typically consists of a mixture of solvents, and a gradient elution program is often employed to achieve optimal separation of compounds with similar polarities. ingenieria-analitica.com Fractions containing the target compound, grandiflorenic acid, are collected as they elute from the column. shimadzu.eu The conditions for Prep-HPLC, including the stationary phase chemistry, mobile phase composition, and flow rate, are optimized to achieve high purity and yield of grandiflorenic acid. ingenieria-analitica.combioanalytics.co.il

Purity Assessment and Yield Optimization in this compound Isolation

After chromatographic separation, assessing the purity of isolated grandiflorenic acid is crucial. Techniques such as analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly used to determine the purity and confirm the identity of the isolated compound. nih.gov Analytical HPLC can provide a chromatogram showing the peak corresponding to grandiflorenic acid and any impurities present. nih.gov NMR and MS provide detailed structural information and can confirm the compound's identity and purity. nih.gov

Yield optimization throughout the isolation process is essential to maximize the amount of grandiflorenic acid obtained from the starting plant material. This involves optimizing each step, from initial extraction to final purification. Factors affecting yield include the efficiency of solvent extraction, the choice of chromatographic conditions, and minimizing sample loss during transfers and manipulations. mdpi.comnih.gov Research findings often include data on extraction yields under different conditions and the purity achieved after various purification steps. mdpi.com

Interactive Data Table Example (Illustrative - Actual data would depend on specific research findings):

Extraction MethodSolventPlant PartYield (%)Purity (%) (after initial extraction)
MacerationEthanolLeavesXX.XYY.Y
MacerationEthyl AcetateLeavesZZ.ZWW.W
Ultrasound-Assisted ExtEthanol:WaterLeavesAA.ABB.B

Note: This is an illustrative example of how data tables could be presented based on research findings. Actual data would need to be extracted from specific studies on grandiflorenic acid isolation.

Optimizing parameters such as solvent polarity, extraction time and temperature, solvent-to-material ratio, and particle size of the plant material can significantly impact the extraction yield. mdpi.com Similarly, in chromatography, optimizing the stationary phase, mobile phase gradient, flow rate, and sample loading are critical for achieving high purity and recovery of grandiflorenic acid. ingenieria-analitica.combioanalytics.co.il

Structural Characterization and Elucidation of Grandiflorenicacid

Spectroscopic Techniques for Structural Determination

Spectroscopic methods provide crucial data regarding the functional groups, hybridization states of atoms, and connectivity within the Grandiflorenic acid molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D analyses)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including diterpenes like Grandiflorenic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign signals to specific nuclei (typically ¹H and ¹³C) and to determine their spatial relationships and connectivity. redalyc.orgunila.ac.iddntb.gov.ua

Characteristic signals in the ¹H NMR spectrum of Grandiflorenic acid include those corresponding to the protons of the exocyclic double bond at the 16 position and the methyl groups attached to the kaurane (B74193) skeleton. For instance, signals around δ 4.73-4.91 ppm are indicative of the vinylic protons of the exocyclic methylene (B1212753) group. scielo.br Tertiary methyl groups typically appear as singlets in the upfield region of the spectrum. cdnsciencepub.comscielo.br The presence of a trisubstituted double bond at the 9(11) position is supported by a characteristic signal, such as a triplet around δ 5.16-5.24 ppm, assigned to the proton at C-11. cdnsciencepub.comscielo.br

¹³C NMR spectroscopy provides information about the carbon framework. Signals corresponding to the carboxyl carbon, the olefinic carbons of both double bonds, and the various aliphatic carbons of the kaurane skeleton are observed and assigned based on their chemical shifts and multiplicities (determined through techniques like DEPT). scielo.brsemanticscholar.org For example, the carboxyl carbon typically resonates around δ 177-184 ppm, while the olefinic carbons of the exocyclic methylene group appear around δ 115-119 ppm and 141-142 ppm. semanticscholar.org

2D NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for confirming the connectivity between atoms and assigning signals unambiguously. researchgate.netufba.br COSY experiments reveal proton-proton couplings, while HMQC and HMBC experiments establish correlations between protons and carbons, including long-range correlations that help piece together the carbon skeleton and the positions of functional groups and double bonds. ufba.br

Table 1: Selected ¹H NMR Data for Grandiflorenic Acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-17 (vinylic)4.79, 4.91s- scielo.br
H-115.24t3.3 scielo.br
C-4 Methyl1.23s- scielo.br
C-10 Methyl1.02s- scielo.br

Table 2: Selected ¹³C NMR Data for Grandiflorenic Acid

Carbon AssignmentChemical Shift (δ, ppm)Reference
C-19 (COOH)178, 184.37 semanticscholar.org
C-16141.8, 119.12 semanticscholar.org
C-17115.4, 119.12 semanticscholar.org
C-9158.03 semanticscholar.org
C-11113.02 semanticscholar.org

Mass Spectrometry (MS) Analysis (e.g., HR-ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Grandiflorenic acid, which helps in confirming its molecular formula and structural features. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a common technique used for this purpose, providing accurate mass measurements that can precisely determine the elemental composition. nih.govusp.brnih.govnih.govox.ac.uk

The molecular formula of Grandiflorenic acid has been determined to be C₂₀H₂₈O₂. nih.govsigmaaldrich.com Mass spectral data typically show a molecular ion peak at m/z corresponding to this formula. Fragmentation patterns observed in MS/MS experiments can provide further structural details by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. nih.govnih.govresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Grandiflorenic Acid

Ion Typem/zMolecular FormulaReference
[M+H]⁺301.2166, 301.2182C₂₀H₂₉O₂⁺ nih.gov
[M]⁺300.20837, 300.208930132C₂₀H₂₈O₂ nih.govuni.lu
[M-H]⁻299.20164C₂₀H₂₇O₂⁻ uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Grandiflorenic acid Elucidation

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. cdnsciencepub.comunila.ac.idresearchgate.netrsc.orgresearchgate.net For Grandiflorenic acid, IR spectra typically show absorption bands corresponding to the hydroxyl group of the carboxylic acid (~3400-2400 cm⁻¹, broad), the carbonyl stretching vibration of the carboxylic acid (~1680-1730 cm⁻¹), and characteristic bands for the carbon-carbon double bonds (around 1655 cm⁻¹ and 877 cm⁻¹ for the exocyclic methylene, and around 810 cm⁻¹ for the trisubstituted double bond). cdnsciencepub.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about conjugated pi systems. While Grandiflorenic acid contains double bonds, they are not conjugated with each other or with other chromophores in a way that typically results in strong absorption in the standard UV-Vis range used for many organic compounds. Therefore, UV-Vis spectroscopy may be less informative for the structural elucidation of Grandiflorenic acid compared to NMR, MS, and IR.

Table 4: Selected IR Spectroscopic Data for Grandiflorenic Acid (Methyl Ester)

Functional GroupAbsorption Band (νmax, cm⁻¹)Reference
COOCH₃1725 cdnsciencepub.com
C=CH₂1655, 877 cdnsciencepub.com
C=CH810 cdnsciencepub.com
Axial COOCH₃1147 cdnsciencepub.com

X-ray Crystallography for Grandiflorenic acid Structural Confirmation

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, provided that suitable single crystals can be obtained. researchgate.netcreative-biostructure.com While Grandiflorenic acid itself has been described as an oily derivative, its methyl ester has been successfully crystallized, and its structure determined by X-ray diffraction analysis. researchgate.netresearchgate.net

The X-ray crystal structure of Grandiflorenic acid methyl ester confirmed the presence of the tetracyclic kaurane skeleton with the double bonds at the 9(11) and 16 positions and the methyl ester group at the 19 position. researchgate.net The analysis revealed the conformation of the rings, showing three six-membered rings (cyclohexane rings) and one five-membered ring (cyclopentane ring) with specific conformations (chair, twist, and envelope for the six-membered rings, and between envelope and half-chair for the five-membered ring). researchgate.net X-ray crystallography provides unambiguous confirmation of the connectivity and stereochemistry, which is crucial for complex natural products like diterpenes. creative-biostructure.com

Chemical Synthesis and Structure Confirmation of Grandiflorenic acid

Chemical synthesis can serve as a method to confirm the proposed structure of a natural product by independently constructing the molecule and comparing its properties to the naturally isolated compound. While a full de novo total synthesis of Grandiflorenic acid was not extensively detailed in the provided search results, approaches involving the transformation of Grandiflorenic acid into other related kaurane derivatives have been reported. semanticscholar.orgumich.edu

Total Synthesis Approaches to ent-kaura-9(11), 16-dien-19-oic acid

Research has explored the conversion of Grandiflorenic acid (ent-kaura-9(11),16-dien-19-oic acid) into other ent-kaurane derivatives, which can be considered as partial syntheses or transformations starting from the natural product. semanticscholar.orgumich.edu One study describes the conversion of Grandiflorenic acid into ent-9,15-cyclokaurene through a sequence involving selective ozonolysis, allylic bromination, intramolecular alkylation, and Wittig methylenation. semanticscholar.orgumich.edu Another study mentions the use of Grandiflorenic acid as a starting material for the synthesis of platensimycin (B21506), involving transformations such as double regio- and stereoselective hydration. nih.gov

These synthetic efforts, while not always a complete total synthesis from simple precursors, contribute to the understanding of the reactivity of the Grandiflorenic acid skeleton and can provide material for further structural confirmation and the synthesis of analogs.

Stereochemical Aspects and Absolute Configuration Determination of Grandiflorenicacid

Grandiflorenic acid is a chiral molecule, possessing multiple stereogenic centers due to its polycyclic structure and substituents. spcmc.ac.inwikipedia.org The stereochemical aspects are crucial for its biological activity and its classification as an ent-kaurane diterpenoid, which refers to a specific enantiomeric series. cdnsciencepub.com

The absolute configuration of a chiral molecule describes the precise spatial arrangement of atoms around its stereogenic centers. wikipedia.org For grandiflorenic acid, the absolute configuration has been determined as (-)-kaura-9(11),16-dien-19-oic acid. cdnsciencepub.comcdnsciencepub.com The "(-)" designation indicates its levorotatory optical rotation. derangedphysiology.com

Methods for determining absolute configuration include X-ray crystallography, particularly when using anomalous dispersion, and correlation with compounds of known absolute configuration through chemical transformations. researchgate.netcreative-biostructure.comwikipedia.orgresearchgate.net While direct X-ray crystallography of grandiflorenic acid is challenging due to its physical state, the crystal structure analysis of its methyl ester derivative has contributed to confirming the relative and, in conjunction with its origin from plants producing ent-kauranes, likely the absolute configuration. researchgate.netresearchgate.net

Furthermore, the synthesis of related ent-kaurane derivatives and their comparison with naturally occurring compounds of established absolute configuration has provided strong evidence for the absolute stereochemistry of grandiflorenic acid. semanticscholar.orgresearchgate.net For example, the conversion of grandiflorenic acid into ent-9,15-cyclokaurene, a speculative biogenetic precursor to a gibberellin found in ferns, supports its ent-kaurane stereochemistry. semanticscholar.orgresearchgate.netumich.edu The total synthesis of antheridic acid, a related fern antheridiogen, provided definitive evidence for its assigned absolute configuration, which is relevant due to the proposed biogenetic links to kaurane diterpenes like grandiflorenic acid. researchgate.net

Biosynthetic Pathways and Precursor Studies of Grandiflorenicacid

Diterpenoid Biosynthesis in Grandiflorenicacid-Producing Organisms

Diterpenes, including grandiflorenic acid, are generally biosynthesized via the methylerythritol phosphate (B84403) (MEP) pathway, although the mevalonate (B85504) (MVA) pathway may also contribute isoprene (B109036) units in some cases. nih.govmdpi.com The central precursor for diterpene biosynthesis is geranylgeranyl diphosphate (B83284) (GGPP). nih.govmdpi.com

In Montanoa tomentosa, grandiflorenic acid is one of the primary bioactive diterpenes, alongside kaurenoic acid and monoginoic acid. nih.govscielo.org.mx Studies in this plant have investigated the metabolic transformations leading to these compounds. nih.gov

Putative Biosynthetic Intermediates and Enzymatic Steps Leading to this compound

Based on studies in Montanoa tomentosa, kaurenoic acid (KA) has been proposed as a biosynthetic precursor to grandiflorenic acid (GF). nih.govscielo.org.mxscielo.org.mx The conversion of KA to GF is suggested to involve a desaturation step. nih.gov

A putative cytochrome P450-like desaturase enzyme is implicated in this conversion in M. tomentosa. nih.gov Partial characterization of this enzyme indicates it requires NADPH and O2 for activity and is inhibited by paclobutrazol, consistent with the characteristics of a cytochrome P450 desaturase. nih.gov Optimal conditions for this enzymatic reaction were determined to be 32°C and a pH of 7.6. nih.gov Kinetic studies with kaurenoic acid as the substrate yielded an apparent Km,app of 36.31 µM and a Vmax,app of 13.6 nmol KA mg-1 protein h-1. nih.gov

The proposed biosynthetic conversion in Montanoa tomentosa is the transformation of kaurenoic acid into grandiflorenic acid, likely catalyzed by a KA-C9(11) desaturase enzyme. nih.govscielo.org.mx

Genetic and Molecular Regulation of this compound Biosynthesis

Research into the genetic regulation of grandiflorenic acid biosynthesis has explored genes involved in the broader diterpenoid pathway. In Montanoa tomentosa, the isolation of a full-length cDNA encoding ent-kaurene (B36324) oxidase (MtKO) has been reported. scielo.org.mxscielo.org.mx Ent-kaurene oxidase is a key enzyme in the biosynthesis of ent-kaurenoic acid, which is a proposed precursor to grandiflorenic acid. nih.govscielo.org.mxscielo.org.mx

Expression analysis of the MtKO gene in M. tomentosa revealed its presence in young shoots, mesophyll, and glandular trichomes at different leaf ages. scielo.org.mxscielo.org.mx While MtKO gene expression was clear in young leaves, it was low or absent in older tissues and trichomes, suggesting a potential role of glandular trichomes in kaurenoic acid biosynthesis. scielo.org.mxscielo.org.mx The high concentration of kaurenoic acid in the whole leaf might indicate a defense mechanism. scielo.org.mxscielo.org.mx

Further research is needed to fully elucidate the specific genes and regulatory elements directly controlling the expression of enzymes involved in the later steps of grandiflorenic acid biosynthesis, particularly the putative desaturase converting kaurenoic acid to grandiflorenic acid.

Molecular and Cellular Mechanisms of Grandiflorenicacid Biological Activity

Mechanistic Investigations of Proliferative Modulation

Grandiflorenic acid has been investigated for its effects on the proliferation of different cell types, notably fibroblasts and keratinocytes, which are crucial in processes like wound healing. researchgate.netf1000research.comresearchgate.net

Fibroblast Proliferation Augmentation (e.g., in in vitro wound healing models)

Studies have shown that grandiflorenic acid can augment fibroblast proliferation. In in vitro scratch assays using BJ human fibroblasts, grandiflorenic acid at a concentration of 2.5 µg/mL induced a 100% migration rate and increased collagen content to 171.2 µg/mL compared to a control (61.1 µg/mL). researchgate.netresearchgate.net Furthermore, grandiflorenic acid at concentrations of 2.5, 1.25, and 0.625 µg/mL increased the number of fibroblasts in the denuded area over two days compared to the control. researchgate.net The percentage viability of BJ human fibroblasts treated with 2.5 µg/mL of grandiflorenic acid was reported as 116%. researchgate.netresearchgate.net This suggests a role for grandiflorenic acid in stimulating fibroblast activity, which is vital for tissue repair and wound healing. researchgate.netf1000research.com

Table 1: Effect of Grandiflorenic Acid on BJ Human Fibroblast Activity

Grandiflorenic Acid ConcentrationFibroblast Viability (%)Migration Rate (in vitro scratch assay) (%)Collagen Content (µg/mL)
ControlNot specifiedNot specified61.1
2.5 µg/mL116 researchgate.netresearchgate.net100 researchgate.netresearchgate.net171.2 researchgate.netresearchgate.net
1.25 µg/mLNot specifiedIncreased compared to control researchgate.netNot specified
0.625 µg/mLNot specifiedIncreased compared to control researchgate.netNot specified

Keratinocyte Proliferation Modulation (e.g., in in vitro wound healing models)

Investigations into the effect of grandiflorenic acid on keratinocyte proliferation have yielded different results compared to fibroblasts. In HaCaT keratinocyte cells, grandiflorenic acid (2.5 µg/mL) resulted in a percentage viability of 106%. researchgate.netf1000research.comresearchgate.net However, this concentration did not produce a significant increase in TGF-β2 levels in HaCaT cells, nor did it induce migration in an in vitro scratch assay with these cells. researchgate.netresearchgate.net These findings suggest that while grandiflorenic acid may support keratinocyte viability, its primary proliferative effect in wound healing models appears to be directed towards fibroblasts rather than significantly augmenting keratinocyte proliferation or migration at the tested concentration. researchgate.netresearchgate.net

Immunomodulatory and Anti-Inflammatory Signaling

Grandiflorenic acid has demonstrated immunomodulatory and anti-inflammatory properties, particularly through its effects on cytokine production in macrophage models. researchgate.netf1000research.comresearchgate.net

Cytokine Regulation in Macrophage Models (e.g., TNF-α, IL-1β reduction)

Studies using Raw 264.7 macrophage cells have shown that grandiflorenic acid can influence the production of key inflammatory cytokines. Grandiflorenic acid at concentrations ranging from 2.5 to 0.16 µg/mL resulted in levels of IL-1β between 6.5-7.5 pg/mL, while TNF-α levels were in the range of 32-50 pg/mL. researchgate.net Importantly, LPS-activated Raw 264.7 cells produced significantly higher levels of these inflammatory cytokines compared to cells treated with grandiflorenic acid, indicating an inhibitory effect of grandiflorenic acid on the production of TNF-α and IL-1β in activated macrophages. researchgate.net This suggests a mechanism by which grandiflorenic acid contributes to the inhibition of the prolonged inflammatory phase of wound healing. researchgate.netresearchgate.net

Table 2: Effect of Grandiflorenic Acid on Inflammatory Cytokine Production in Raw 264.7 Macrophages

TreatmentIL-1β Levels (pg/mL)TNF-α Levels (pg/mL)
Grandiflorenic Acid (2.5 - 0.16 µg/mL)6.5 - 7.5 researchgate.net32 - 50 researchgate.net
LPS-activated ControlSignificantly higher than Grandiflorenic Acid treatment researchgate.netSignificantly higher than Grandiflorenic Acid treatment researchgate.net

Inhibition of Inflammatory Pathway Prolongation

The ability of grandiflorenic acid to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages contributes to its potential in inhibiting the prolongation of the inflammatory phase. researchgate.netresearchgate.net Uncontrolled and prolonged inflammation can impede the wound healing process. f1000research.com By modulating the cytokine profile, grandiflorenic acid helps to regulate the inflammatory response, thereby supporting a more favorable environment for tissue repair and regeneration. researchgate.netresearchgate.net

Mechanistic Antiprotozoal Actions of Grandiflorenicacid

Grandiflorenic acid has demonstrated antiprotozoal activity, particularly against Leishmania amazonensis. frontiersin.orgnih.govsci-hub.se Studies investigating the mechanisms of action against promastigote forms of L. amazonensis have revealed several key effects. Grandiflorenic acid at an IC50 value of 25 nM induced an apoptosis-like mechanism in promastigotes. frontiersin.orgnih.govsci-hub.se This mechanism involves the induction of reactive oxygen species (ROS) production, exposure of phosphatidylserine (B164497) on the cell membrane, membrane permeabilization, and mitochondrial depolarization. frontiersin.orgnih.govsci-hub.se

Furthermore, grandiflorenic acid also affects intracellular amastigote forms of L. amazonensis. Treatment with grandiflorenic acid at concentrations of 6.25 nM and 12.5 nM significantly reduced the percentage of infected macrophages (J774A.1) and the number of amastigotes per macrophage. frontiersin.orgsci-hub.seresearchgate.net While one study indicated an increase in TNF-α and reduction in IL-6 levels in infected macrophages researchgate.netnih.gov, another study suggested the antiamastigote action was dependent on the modulation of the regulatory cytokine IL-10 and an increase in total iron bound to transferrin nih.govsci-hub.se. These findings highlight the multifaceted mechanisms by which grandiflorenic acid exerts its antiprotozoal effects, targeting both the parasite directly and modulating the host immune response.

Table 3: Mechanistic Effects of Grandiflorenic Acid on Leishmania amazonensis

TargetEffectProposed MechanismRelevant Concentration
PromastigotesReduced viability, morphological changes, apoptosis-like deathInduction of ROS, phosphatidylserine exposure, membrane permeabilization, mitochondrial depolarizationIC50 = 25 nM frontiersin.orgnih.govsci-hub.se
Intracellular Amastigotes (in macrophages)Reduced percentage of infected cells, reduced number of amastigotes per macrophageModulation of IL-10, increase in total iron bound to transferrin nih.govsci-hub.se; potentially via TNF-α/ROS pathway researchgate.netnih.gov6.25 nM, 12.5 nM frontiersin.orgsci-hub.seresearchgate.net

Apoptosis-like Inductions in Parasitic Organisms (e.g., Trypanosoma cruzi)

Research indicates that grandiflorenic acid induces an apoptosis-like death mechanism in parasitic organisms such as Leishmania amazonensis promastigotes and Trypanosoma cruzi trypomastigotes. nih.govnih.govsci-hub.se Treatment with GFA leads to morphological changes characteristic of apoptosis, including cell shrinkage and reduction in cell volume. nih.govsci-hub.se Further analysis has revealed phosphatidylserine exposure on the outer membrane of the parasites, a hallmark event in apoptosis. nih.govsci-hub.se

Mitochondrial Dysfunction and Plasma Membrane Integrity Perturbation in Parasites

Grandiflorenic acid has been shown to disrupt mitochondrial function and compromise plasma membrane integrity in parasitic cells. Treatment with GFA leads to mitochondrial depolarization in Leishmania amazonensis promastigotes and Trypanosoma cruzi trypomastigotes, indicating a loss of integrity of this organelle. nih.govnih.govsci-hub.se Additionally, GFA treatment causes permeabilization and damage to the plasma membrane of these parasites. nih.govnih.govsci-hub.se These effects on mitochondria and the plasma membrane are key components of the cytotoxic action of grandiflorenic acid against these organisms.

Investigation of Cytotoxic Effects at the Cellular Level

Beyond its effects on parasites, the cytotoxic activity of grandiflorenic acid has been evaluated in various cell lines, providing insights into its broader cellular impact.

Cell Viability and Mortality Studies on Specific Cell Lines (e.g., brine shrimp models, general cell lines)

Grandiflorenic acid has demonstrated cytotoxicity in several cell models. In the brine shrimp lethality bioassay, grandiflorenic acid was found to be cytotoxic to Artemia salina nauplii, with an LC50 value of 29.8 μg/mL. researchgate.netresearchgate.net This assay is often used as a preliminary screen for bioactive compounds. researchgate.netd-nb.info

Studies on mammalian cell lines have also been conducted. Grandiflorenic acid significantly inhibited cell proliferation in breast adenocarcinoma (MCF7), lung carcinoma (A549), and hepatocellular carcinoma (HuH7.5) tumor cell lines. nih.govresearchgate.net Cytotoxicity against mouse RAW264.7 cells has also been reported, with an IC50 of 15 μM after 24 hours of treatment. medchemexpress.commedchemexpress.com However, at lower concentrations, GFA showed low cytotoxicity to peritoneal macrophages and sheep erythrocytes. nih.govsci-hub.se It also did not cause hemolysis except at the highest concentrations tested. sci-hub.se

Cell LineEffect on Viability/MortalityKey FindingSource
Artemia salina naupliiCytotoxicLC50 = 29.8 μg/mL researchgate.netresearchgate.net
MCF7 (Breast carcinoma)Inhibited proliferationCytotoxicity observed nih.govresearchgate.net
A549 (Lung carcinoma)Inhibited proliferationCytotoxicity observed nih.govresearchgate.net
HuH7.5 (Hepatocellular carcinoma)Inhibited proliferationCytotoxicity observed nih.govresearchgate.net
RAW264.7 (Mouse macrophage)CytotoxicIC50 = 15 μM (24h) medchemexpress.commedchemexpress.com
Peritoneal macrophagesLow cytotoxicity (low doses)Viability largely unaffected at low doses nih.govsci-hub.se
Sheep erythrocytesLow cytotoxicity (low doses)Hemolysis only at high concentrations nih.govsci-hub.se

Mechanistic Analysis of Cell Death Pathways (e.g., apoptosis, necrosis)

Mechanistic studies indicate that grandiflorenic acid induces cell death through pathways related to apoptosis. In tumor cell lines such as MCF7, A549, and HuH7.5, GFA treatment led to increased production of reactive oxygen species, exposure of phosphatidylserine, depolarization of the mitochondrial membrane, and decreased plasma membrane integrity, all of which are indicative of apoptosis. nih.govresearchgate.net The formation of autophagy vacuoles was also observed in these cells. nih.govresearchgate.net Similarly, in parasitic organisms like Leishmania amazonensis and Trypanosoma cruzi, GFA induces an apoptosis-like death process characterized by mitochondrial depolarization, ROS production, phosphatidylserine exposure, and plasma membrane permeabilization. nih.govnih.govsci-hub.se While apoptosis is a programmed cell death process, necrosis is typically an uncontrolled response to injury. cusabio.comyoutube.com The observed mechanisms suggest that GFA primarily triggers programmed cell death pathways.

Receptor-Ligand Interactions and Molecular Target Identification of this compound

While the cellular effects and mechanisms of grandiflorenic acid have been investigated, specific receptor-ligand interactions and definitive molecular target identification are areas requiring further research. Current literature primarily describes the downstream cellular events triggered by GFA, such as ROS production, mitochondrial dysfunction, and membrane perturbation, rather than identifying the initial molecular targets it directly interacts with. nih.govnih.govsci-hub.senih.govresearchgate.net Identifying specific protein or molecular targets would provide a more complete understanding of how grandiflorenic acid initiates the observed biological responses. Molecular docking studies are a tool used in pharmaceutical research to predict the interaction of small molecules with target proteins, which could be applied to grandiflorenic acid to explore potential binding sites and targets. nih.gov

Enzyme Inhibition or Activation Studies Mediated by this compound

Research into the enzymatic targets of grandiflorenic acid has provided insights into its mechanisms of action, particularly in the context of its antiprotozoal properties. One area of focus has been the impact of grandiflorenic acid on enzymes crucial for the survival of parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

Studies have indicated that grandiflorenic acid can influence oxidative metabolism in Trypanosoma cruzi, a process that involves key enzymes. While direct inhibition of certain enzymes in this pathway has been suggested as a primary mechanism for some molecules, specific data detailing the inhibitory or activating effects of grandiflorenic acid on these enzymes are crucial for a complete understanding researchgate.net.

One enzyme that has been explored in relation to grandiflorenic acid's effects is trypanothione (B104310) reductase. Molecular docking studies have suggested that certain compounds, including those structurally related to grandiflorenic acid, may interact with pockets in this enzyme researchgate.net. However, the direct impact of grandiflorenic acid on trypanothione reductase activity requires further detailed enzymatic studies to quantify inhibition or activation constants (e.g., IC₅₀ or Kjats:subi values) and elucidate the nature of the interaction.

Another enzyme potentially affected by grandiflorenic acid, within the context of oxidative metabolism, is mitochondrial dehydrogenase researchgate.net. Alterations in the activity of this enzyme could contribute to the observed oxidative imbalance and increased reactive oxygen species (ROS) generation in parasites treated with grandiflorenic acid researchgate.netnih.gov. Detailed enzymatic assays are needed to confirm this interaction and determine the extent of activation or inhibition.

Furthermore, studies investigating the wound-healing potential of grandiflorenic acid have examined its effects on enzymes involved in this process, such as nitric oxide synthase (NOS). Research using Raw 264.7 macrophage cells indicated that grandiflorenic acid did not induce the production of nitric oxide, suggesting it did not activate the inducible isoform of NO synthase under the tested conditions researchgate.net.

Chemical Modification and Analog Synthesis of Grandiflorenicacid

Design and Synthesis of Grandiflorenic Acid Derivatives and Prodrugs

The chemical versatility of grandiflorenic acid allows for the design and synthesis of various derivatives and potential prodrugs. Modifications often target the carboxylic acid group at C-19 and the double bonds present in the kaurane (B74193) skeleton.

One common modification involves the esterification of the carboxylic acid group. For instance, grandiflorenic acid methyl ester has been synthesized from grandiflorenic acid isolated from Montanoa tomentosa. researchgate.net This methyl ester derivative has been characterized, including by X-ray diffraction analysis, which revealed a tetracyclic structure with three six-membered rings. researchgate.net The acid group at C-19 can also be transformed into alcohols, esters, and amides through hemi-synthesis. researchgate.net

The double bonds in grandiflorenic acid, specifically the exocyclic and endocyclic double bonds, are also amenable to functionalization. researchgate.net Epoxidation of grandiflorenic acid, for example, has been reported, yielding novel ent-kaurane derivatives, including the ent-16α and ent-16β epoxides. ufba.br These epoxides were obtained from the reaction of grandiflorenic acid with meta-chloroperoxybenzoic acid (MCPBA), which selectively epoxidized the exocyclic double bond. ufba.br Oxidized derivatives have also been synthesized from the photo-oxidation of the methyl ester of grandiflorenic acid using a photosensitizing agent. ufba.br

Biotransformation represents another avenue for generating grandiflorenic acid derivatives. Incubation of grandiflorenic acid with Fusarium graminearum has been shown to convert it into 12α-hydroxygrandiflorenic metabolite. mdpi.com This highlights the potential of biocatalysts to introduce selective modifications to the diterpene skeleton. mdpi.com

Furthermore, grandiflorenic acid has served as a starting material for the synthesis of more complex structures. It has been converted into ent-9,15-cyclokaurene, a compound of interest in the study of gibberellin biosynthesis. semanticscholar.orgumich.edu The synthetic sequence involved steps such as selective ozonolysis, allylic bromination, intramolecular alkylation, and Wittig methylenation. semanticscholar.orgumich.edu Grandiflorenic acid has also been utilized in the bioinspired formal synthesis of the antibiotic platensimycin (B21506). acs.org The synthesis involved steps aimed at generating the tricyclic core of platensimycin through functionalization and degradation of the diterpene framework. acs.org Additionally, a new tetracyclic rosane-type diterpene has been synthesized from grandiflorenic acid. acs.org

Structure-Activity Relationship (SAR) Studies of Grandiflorenic Acid Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the grandiflorenic acid structure impact its biological activities. Research on ent-kaurane derivatives, including those derived from grandiflorenic acid, has provided insights into key structural features influencing activity.

Studies on the anti-inflammatory activity of ent-kaurene (B36324) derivatives have suggested that the presence of a carboxylic acid group, such as the one at C-19 in grandiflorenic acid, plays an important role in the inhibitory activity against nitric oxide production and cell survival. researchgate.net

SAR investigations against microorganisms have indicated that the presence of oxygenated groups, particularly at the C3 carbon of the ent-kaurene core, can enhance antimicrobial activity. eurjchem.comresearchgate.net This suggests that functionalization at specific positions on the diterpene skeleton can lead to improved biological profiles.

While specific detailed SAR data tables for a wide range of grandiflorenic acid derivatives were not extensively available in the search results, the reported findings highlight the importance of the functional groups and their positions on the kaurane core for various biological effects, including anti-inflammatory and antimicrobial activities. researchgate.neteurjchem.comresearchgate.net

Chemodiversification Strategies for Enhanced Biological Profiles of Grandiflorenic Acid

Chemodiversification, the process of generating a diverse library of chemical structures from a lead compound, is a valuable strategy for discovering derivatives with enhanced biological profiles. For grandiflorenic acid, chemodiversification can be achieved through both chemical synthesis and biotransformation.

Chemical synthesis allows for targeted modifications at specific positions, such as the esterification or amidation of the carboxylic acid, epoxidation or other functionalization of the double bonds, and rearrangements of the carbon skeleton. researchgate.netresearchgate.netufba.brsemanticscholar.orgumich.eduacs.org These directed synthesis approaches enable the systematic exploration of structural variations and their impact on activity.

Biotransformation, using enzymes or microorganisms, offers a complementary approach to chemodiversification. As demonstrated by the conversion of grandiflorenic acid to a hydroxylated metabolite by Fusarium graminearum, biocatalysis can introduce functional groups at positions that are difficult to modify through conventional chemical methods. mdpi.com This selective modification can lead to the discovery of novel derivatives with potentially improved or altered biological activities. mdpi.com The application of biotransformation to diterpenes, in general, is considered interesting for increasing chemodiversity and obtaining new chemical structures. mdpi.com

Analytical Methods for Quantification and Characterization of Grandiflorenicacid

Chromatographic Quantification Techniques

Chromatography plays a vital role in separating grandiflorenic acid from complex matrices, such as plant extracts, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Grandiflorenicacid

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, detection, and quantification of various compounds, including natural products like grandiflorenic acid. The development and validation of an HPLC method involve optimizing parameters such as the mobile phase, stationary phase (column), flow rate, temperature, and detection wavelength to achieve adequate separation and sensitivity for the target analyte. scispace.comresearchgate.net Method validation is a critical process that ensures the method consistently delivers accurate and reproducible results for its intended use, adhering to guidelines from regulatory bodies like the ICH. scispace.comresearchgate.netejgm.co.uklabmanager.com Key validation parameters typically include system suitability, linearity, range, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netejgm.co.uklabmanager.com

While specific detailed parameters for HPLC method development and validation solely for grandiflorenic acid were not extensively detailed in the search results, general principles of HPLC method development and validation apply. This involves understanding the physicochemical properties of grandiflorenic acid to select appropriate chromatographic conditions, such as using a reversed-phase column which is common for a wide range of organic molecules. scispace.comejgm.co.uk The mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), gradient or isocratic elution, and flow rate are optimized to achieve good peak shape, resolution from interfering compounds, and a reasonable run time. scispace.comresearchgate.net Detection is typically performed using a UV detector, with the wavelength selected based on the compound's absorbance properties. scispace.comnih.gov

Validation ensures the method's reliability. Linearity is assessed by analyzing samples at different concentrations to establish a proportional relationship between the analyte concentration and the detector response. ejgm.co.uklabmanager.comnih.gov Precision evaluates the repeatability and intermediate precision of the method, while accuracy assesses how close the measured values are to the true concentration. LOD and LOQ determine the lowest concentrations that can be detected and quantified, respectively. Robustness studies evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or column temperature. scispace.comlabmanager.com

Gas Chromatography (GC) Applications for this compound Analysis

Gas Chromatography (GC) is another chromatographic technique used for the analysis of volatile or semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization can be employed to make them amenable to GC analysis. GC is often coupled with Mass Spectrometry (MS) for enhanced identification and characterization. While the search results did not provide specific details on GC applications specifically for the quantification of grandiflorenic acid as a standalone technique, GC-MS has been utilized in the analysis of plant extracts containing grandiflorenic acid. researchgate.net This suggests that GC, particularly when coupled with MS, can be part of an analytical strategy for analyzing grandiflorenic acid, potentially focusing on volatile derivatives or as part of a broader phytochemical profiling effort.

Mass Spectrometry-Based Quantitation of this compound

Mass spectrometry (MS) provides highly sensitive and selective detection and quantification capabilities, often used in conjunction with chromatographic separation techniques. rsc.org

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.comeag.com This technique is particularly well-suited for the trace analysis of compounds in complex matrices and for metabolite profiling. creative-proteomics.comeag.comnih.gov In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized. eag.com In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and then specific product ions are monitored. eag.com This Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity, reducing interference from the sample matrix and enhancing sensitivity, making it ideal for quantifying analytes at low concentrations. creative-proteomics.comeag.comnih.gov

LC-MS/MS methods for quantification typically involve selecting specific precursor-product ion pairs for the target analyte and optimizing collision energies. nih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of low-concentration analytes in complex samples, such as biological matrices. creative-proteomics.comnih.gov While a specific LC-MS/MS method solely for grandiflorenic acid quantification was not detailed in the provided search results, LC-MS/MS is a standard technique for quantifying natural products and metabolites, and its principles are directly applicable to grandiflorenic acid. Studies involving the analysis of plant extracts or biological samples containing grandiflorenic acid would likely employ LC-MS/MS for its sensitive and selective quantification. LC-MS/MS has been used for multi-mycotoxin analysis and quantifying lipid biomarkers, demonstrating its capability for analyzing diverse compounds in complex samples. nih.gov14.139.156

GC-MS for Volatile Derivatives and Metabolic Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.com GC-MS is commonly used for the analysis of volatile and semi-volatile organic compounds. measurlabs.com For compounds like grandiflorenic acid that may not be sufficiently volatile, chemical derivatization can be performed to convert them into more volatile forms suitable for GC analysis. GC-MS can be operated in full scan mode to identify unknown compounds by matching their mass spectra to spectral libraries, or in Selected Ion Monitoring (SIM) mode for targeted quantitative analysis of specific compounds. thermofisher.com

GC-MS has been used in the analysis of methanolic extracts of Sphagneticola trilobata, a plant known to contain grandiflorenic acid, to identify active compounds. researchgate.net This indicates that GC-MS can be employed in the characterization of the phytochemical composition of sources containing grandiflorenic acid, potentially identifying grandiflorenic acid itself (possibly after derivatization) or related metabolic intermediates. GC-MS is valuable for phytochemical profiling and identifying bioactive compounds in plant extracts. nih.gov The technique involves separating components on a GC column, with the effluent entering the mass spectrometer for ionization and detection based on mass-to-charge ratios. thermofisher.comresearchgate.net The resulting mass spectra serve as fingerprints for compound identification. researchgate.net

Spectrophotometric Assays for this compound Content Determination

Spectrophotometric assays measure the absorbance or transmission of light through a sample at specific wavelengths to determine the concentration of an analyte. While spectrophotometry is a common technique for quantifying compounds that have strong chromophores (light-absorbing groups), its direct application for the specific and selective quantification of grandiflorenic acid in complex matrices might be limited compared to chromatographic or MS-based methods. The search results did not provide specific details on the development or application of spectrophotometric assays specifically for the quantification of grandiflorenic acid. General spectrophotometric assays, such as those for determining total flavonoid content or other compound classes in plant extracts, were mentioned in the context of analyzing plants containing grandiflorenic acid, but these are not specific to grandiflorenic acid itself. phytojournal.comresearchgate.net Spectrophotometric assays are often used for classes of compounds or in enzymatic assays where a colored product is formed or a change in absorbance occurs. nih.gov Without a specific chromophore or a suitable colorimetric reaction, direct spectrophotometric quantification of grandiflorenic acid in a complex mixture would likely lack the necessary selectivity and sensitivity.

Method Validation and Quality Control in this compound Analysis

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing accurate, reliable, and consistent results. pharmadevils.com For the analysis of Grandiflorenic acid, validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness. pharmadevils.com Quality control procedures are then implemented to monitor the performance of the validated method during routine analysis. eurachem.org

Several studies have reported the development and validation of analytical methods for the determination of Grandiflorenic acid, primarily using High-Performance Liquid Chromatography (HPLC). scielo.brresearchgate.netscielo.br

Method Validation Parameters

Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmadevils.com For HPLC methods, specificity is often demonstrated by achieving sufficient resolution between the peak of Grandiflorenic acid and other peaks in the chromatogram. scielo.brresearchgate.net One study reported acceptable resolution for Grandiflorenic acid from co-occurring kaurenic acid and iso-kaurenic acid using a specific HPLC method. researchgate.net

Linearity: Linearity establishes the proportional relationship between the analytical response (e.g., peak area) and the concentration of the analyte over a defined range. pharmadevils.com Calibration curves are constructed using standard solutions of Grandiflorenic acid at various concentrations. scielo.brscielo.br A method for quantifying Grandiflorenic acid in Wedelia paludosa reported good linearity with a correlation coefficient (r²) of 0.9999 over a specific concentration range. scielo.br Another HPLC method for Grandiflorenic acid and related compounds showed acceptable correlation coefficients for their calibration curves. researchgate.net

Accuracy: Accuracy refers to the closeness of agreement between the value found and the accepted true value. pharmadevils.com It is often assessed by spiking known amounts of the analyte into a sample matrix and measuring the recovery. scielo.br Recovery studies for Grandiflorenic acid in Wedelia paludosa using an RP-HPLC method ranged from 83.0% to 101.0%. scielo.br

Precision: Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. pharmadevils.com It can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br Repeatability for a Grandiflorenic acid analysis method showed a relative standard deviation (RSD) of 1.84%. scielo.br

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. pharmadevils.com These limits are typically determined based on the signal-to-noise ratio. mdpi.com For a method analyzing Grandiflorenic acid and other kaurenoic acids, the quantitative limit for Grandiflorenic acid was established as 0.63 µg with an RSD of 2.67%. scielo.br

Robustness: Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. pharmadevils.com This could include changes in mobile phase composition, flow rate, or temperature. While specific robustness data for Grandiflorenic acid analysis was not extensively detailed in the search results, it is a standard parameter in method validation to ensure method reliability under normal variations in laboratory conditions. pharmadevils.comeurachem.org

Quality Control in this compound Analysis

Quality control (QC) procedures are essential for monitoring the performance of a validated analytical method over time and ensuring the reliability of results. eurachem.org Typical QC elements in Grandiflorenic acid analysis may include:

Use of Reference Standards: Authentic reference standards of Grandiflorenic acid are crucial for identification and quantification. researchgate.netscielo.br Peak identity in chromatographic methods is confirmed by comparing retention times with those of pure standards. researchgate.netscielo.br

Quality Control Samples: Running QC samples with known concentrations of Grandiflorenic acid at regular intervals helps monitor method accuracy and precision during routine analysis. These can include spiked matrix samples or independent control standards. itrcweb.org

System Suitability Testing: System suitability tests are performed before or during the analysis sequence to ensure that the chromatographic system is functioning correctly and meets the required performance criteria. pharmadevils.com Parameters like peak resolution, tailing factor, and column efficiency are monitored.

Data Tables

Based on the research findings, a summary of validation parameters for Grandiflorenic acid analysis by HPLC can be presented:

Validation ParameterReported Value (Example)Analytical Method TypeSource
Linearity (r²)0.9999RP-HPLC scielo.br
Repeatability (RSD)1.84%RP-HPLC scielo.br
Recovery Range83.0% - 101.0%RP-HPLC scielo.br
Quantitative Limit (LOQ)0.63 µg (RSD = 2.67%)HPLC scielo.br

Note: Values are examples from specific studies and may vary depending on the matrix and method conditions.

Detailed Research Findings

Research has demonstrated the successful application of validated HPLC methods for quantifying Grandiflorenic acid in plant extracts. For instance, a validated RP-HPLC method was used to determine the concentration of Grandiflorenic acid in the aerial parts of Wedelia paludosa, reporting an average concentration of 0.32 ± 0.02%. scielo.brresearchgate.net This study also indicated no significant seasonal variation in Grandiflorenic acid content in this plant species. scielo.brresearchgate.net Another validated HPLC-PAD method was applied to determine Grandiflorenic acid in the acidic fraction of aerial parts of Coespeletia timotensis. researchgate.net These examples highlight the utility of validated analytical methods in phytochemical research and quality control of natural products containing Grandiflorenic acid.

Interactions with Other Biological Systems and Metabolites

Synergistic or Antagonistic Effects of Grandiflorenicacid with Co-occurring Natural Products

Research into the synergistic or antagonistic effects of grandiflorenic acid with other co-occurring natural products is an area of ongoing investigation. Grandiflorenic acid is often found alongside other diterpenes and secondary metabolites in the plants where it is isolated. For instance, in Sphagneticola trilobata, it co-occurs with other ent-kaurane diterpenes, sesquiterpene lactones, and triterpenes. scielo.brscielo.brmdpi.com In Montanoa tomentosa, it is found with kaurenoic acid and monoginoic acid. scielo.org.mxresearchgate.net

Metabolic Fate and Biotransformation of this compound in Biological Matrices

The metabolic fate and biotransformation of grandiflorenic acid in biological systems involve enzymatic modifications. Biotransformation can be defined as the reaction of chemical compounds in a living system, often involving enzymatic modifications of xenobiotics. mdpi.com Diterpenes, including kaurane (B74193) types like grandiflorenic acid, can undergo various enzymatic reactions, with the introduction of hydroxyl groups catalyzed by cytochrome P450 enzymes being common. mdpi.com Other potential reactions include reduction, hydrolysis, and epoxidation. mdpi.com

Studies on the biotransformation of grandiflorenic acid have primarily focused on microbial systems. For example, incubation of grandiflorenic acid with the fungus Fusarium graminearum resulted in its almost complete conversion into 12α-hydroxygrandiflorenic acid. mdpi.comresearchgate.net This demonstrates that hydroxylation is a possible biotransformation pathway for grandiflorenic acid. Another study mentioned that grandiflorenic acid is metabolized to unidentified products by Absidia blakesleeana and Rhizopus oligosporus. researchgate.net

While microbial biotransformation is used to produce new chemical structures and investigate metabolic pathways, information on the detailed metabolic fate and biotransformation of grandiflorenic acid specifically within mammalian biological matrices in vivo is not extensively detailed in the provided search results. mdpi.comresearchgate.net However, research on the metabolism of other diterpenes, such as oridonin, in rats in vivo has shown phase I metabolites originating mainly via hydroxylation, ketone formation, and dehydration, followed by phase II conjugation with substances like glucuronic acid. mdpi.comresearchgate.net These types of reactions could potentially be relevant to the metabolic processing of grandiflorenic acid in biological systems.

Data on microbial biotransformation:

SubstrateMicroorganismMajor Biotransformation Product(s)Reference
Grandiflorenic acidFusarium graminearum12α-hydroxygrandiflorenic acid mdpi.comresearchgate.net
Grandiflorenic acidAbsidia blakesleeanaUnidentified products researchgate.net
Grandiflorenic acidRhizopus oligosporusUnidentified products researchgate.net

Ecological Role and Chemo-ecological Interactions of this compound in its Natural Habitat

Grandiflorenic acid, as a secondary metabolite in plants, likely plays a role in their ecological interactions and survival strategies. Secondary metabolites in plants are known to be involved in defense against various threats, including bacteria, protozoa, fungi, insects, and viruses. scielo.org.mxscielo.org.mx They can also influence plant-insect interactions and herbivore deterrence. nih.govresearchgate.netresearchgate.net

Plants in high mountain habitats, where some Grandiflorenic acid-producing species like Espeletia are found, utilize secondary metabolites as a survival strategy against extreme environmental conditions and biotic stress. researchgate.netms-editions.cl The accumulation of certain diterpenes, including kaurane acids, has been observed to increase in plants growing at higher altitudes, suggesting a potential adaptive role. ms-editions.cl

Specifically, grandiflorenic acid and other diterpenes found in Montanoa tomentosa have been associated with ecological roles as plant defense substances. scielo.org.mxscielo.org.mx The high concentration of kaurenoic acid, a precursor to grandiflorenic acid in M. tomentosa, in the leaves suggests a possible defense mechanism based on its production and accumulation. scielo.org.mx

Furthermore, plants containing grandiflorenic acid, such as Sphagneticola trilobata, have been reported to exhibit allelopathic potential, meaning they can produce chemicals that inhibit the growth of neighboring plants. mdpi.comtandfonline.com This allelopathic effect can contribute to the plant's ability to compete within its natural habitat. ms-editions.cl The presence of grandiflorenic acid in the root cortex extracts of Smallanthus species, which also contain other defensive compounds like sesquiterpene lactones, further supports its potential role in chemo-ecological interactions, possibly related to deterrence or defense against soil organisms or competing plants. researchgate.netresearchgate.net

Q & A

Q. What are the standard protocols for isolating grandiflorenic acid from plant sources, and how can purity be validated?

Grandiflorenic acid is typically isolated from Wedelia trilobata leaves via bioassay-guided fractionation. The process involves:

  • Extraction : Ethanol extraction followed by partitioning with ethyl acetate to concentrate bioactive compounds .
  • Purification : Silica gel column chromatography to separate fractions, with recrystallization in cold methanol to obtain pure grandiflorenic acid (white crystalline powder) .
  • Validation : Structural identification via NMR and mass spectrometry, with purity assessed via HPLC (>95% purity recommended for in vitro studies) .

Q. Which in vitro assays are most relevant for evaluating grandiflorenic acid’s wound-healing potential?

Key assays include:

  • Fibroblast proliferation : MTT or WST-1 assays to measure cell viability (e.g., L929 fibroblasts treated with 0.08–2.5 μg/mL grandiflorenic acid, showing >97% viability at ≤2.5 μg/mL) .
  • Collagen production : Sircol collagen assay to quantify soluble collagen (e.g., 95.2 μg/mL collagen produced at 2.5 μg/mL grandiflorenic acid vs. 23.8 μg/mL in controls) .
  • Oxidative stress protection : Lactate dehydrogenase (LDH) release assay under H₂O₂-induced stress (e.g., 25% LDH leakage at 2.5 μg/mL vs. 72% in untreated cells) .

Q. How should researchers design dose-response experiments for grandiflorenic acid in fibroblast studies?

  • Dose range : 0.08–2.5 μg/mL, based on prior studies showing efficacy without cytotoxicity in L929 fibroblasts .
  • Controls : Include negative controls (untreated cells) and positive controls (e.g., proteoglycan-IPC at 10–100 μg/mL) .
  • Replicates : Quadruplicate measurements to ensure statistical reliability, with ANOVA and Tukey’s post hoc tests for significance (p < 0.01) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in collagen stimulation data across studies using grandiflorenic acid?

Contradictions may arise from:

  • Cell line variability : Use standardized cell lines (e.g., L929 fibroblasts) and validate with primary human fibroblasts .
  • Assay sensitivity : Compare Sircol collagen assay with ELISA for type I/III collagen specificity .
  • Dose optimization : Ensure concentrations ≤2.5 μg/mL to avoid cytotoxicity masking collagen synthesis .
  • Meta-analysis : Cross-reference data with studies using similar methodologies (e.g., scratch wound assays showing 98.9% migration at 2.5 μg/mL) .

Q. What experimental challenges arise when translating grandiflorenic acid’s in vitro fibroblast activity to in vivo models?

Key challenges include:

  • Bioavailability : Poor solubility in aqueous media may require nanoformulation (e.g., liposomes) for in vivo delivery .
  • Dosage scaling : Adjust concentrations based on pharmacokinetic profiles (e.g., murine models vs. human等效 doses) .
  • Oxidative stress modulation : Balance pro-healing effects with potential interference in ROS signaling pathways critical for wound repair .

Q. How can researchers optimize scratch wound assays to quantify grandiflorenic acid’s effect on fibroblast migration?

Methodological recommendations:

  • Standardization : Use a 96-well plate with 2 × 10⁴ cells/mL seeding density and a uniform scratch width (~200 μm) .
  • Imaging : Time-lapse microscopy at 0, 24, and 48 hours to track migration (e.g., 100% wound closure at 2.5 μg/mL by 24 hours vs. 48 hours in controls) .
  • Data normalization : Express migration as % wound closure relative to initial scratch area, validated with proteoglycan-IPC controls .

Q. What statistical approaches are critical for analyzing grandiflorenic acid’s dose-dependent effects?

  • ANOVA with post hoc tests : For multi-group comparisons (e.g., Tukey’s test to identify significant differences between doses) .
  • Dose-response modeling : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values .
  • Error reporting : Include standard deviation (mean ± S.D.) and sample size (n=4) to ensure reproducibility .

Methodological Best Practices

  • Ethical considerations : Obtain institutional approval for in vivo studies and disclose conflicts of interest .
  • Data transparency : Publish raw data (e.g., collagen quantification, LDH activity) in supplementary materials for peer validation .
  • Literature alignment : Cite original isolation protocols and bioactivity studies to maintain methodological consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.